molecular formula C21H33BN2O5 B1522250 tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate CAS No. 1310404-72-8

tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B1522250
CAS No.: 1310404-72-8
M. Wt: 404.3 g/mol
InChI Key: YDXOOIAHGJQCCR-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the empirical formula C21H33BN2O5 . It has a molecular weight of 404.31 .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrrolidine ring, a pyridine ring, and a boronate ester group . The InChI string is 1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-10-15(13-24)14-26-17-16(9-8-11-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,11,15H,10,12-14H2,1-7H3 .


Physical and Chemical Properties Analysis

The compound is a solid . It has a density of 1.0±0.1 g/cm³ . The boiling point is 396.7±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate and related compounds are significant intermediates in the synthesis of biologically active compounds, such as crizotinib. The synthesis involves multi-step processes starting from basic chemical structures like tert-butyl-4-hydroxypiperidine-1-carboxylate, leading to the formation of complex molecules through reactions confirmed by spectroscopic methods like MS and 1H NMR. The overall yield for these processes is notably high, indicating efficient synthetic routes (D. Kong et al., 2016).

Catalytic Applications

In the field of catalysis, these compounds have been utilized in palladium-catalyzed coupling reactions. The ability to undergo reactions with a variety of substituted arylboronic acids to produce a series of desired products underscores the versatility and utility of these compounds in synthetic chemistry. The reactions are facilitated by specific conditions and catalysts, leading to efficient synthesis of targeted chemical structures (D. Wustrow & L. Wise, 1991).

Advanced Materials Development

These chemical intermediates have also found applications in the development of advanced materials, such as aromatic polyamides. By incorporating these intermediates into polymers, materials with desirable properties such as high thermal stability, solubility in organic solvents, and the ability to form transparent and tough films can be synthesized. This opens up possibilities for their use in various industrial applications, including coatings, films, and high-performance plastics (Chin‐Ping Yang et al., 1999).

Methodological Innovations

Methodological advances in synthetic chemistry involving these compounds have been documented as well. Innovative approaches to synthesis, such as divergent and solvent-dependent reactions, enable the creation of a variety of products from a single set of reactants. These methodologies not only highlight the chemical flexibility of the compounds but also contribute to the efficiency and sustainability of chemical synthesis by offering multiple outcomes from the same process (E. Rossi et al., 2007).

Properties

IUPAC Name

tert-butyl 3-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-10-15(13-24)14-26-17-16(9-8-11-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,11,15H,10,12-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXOOIAHGJQCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC3CCN(C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

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